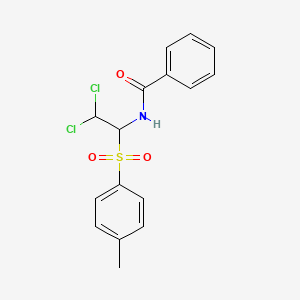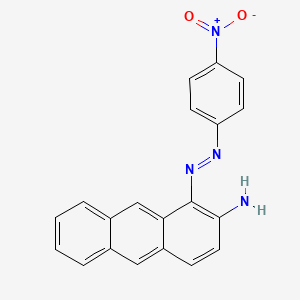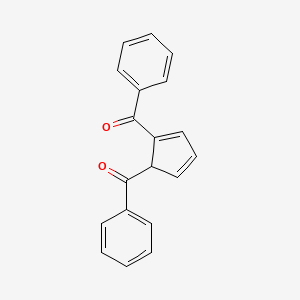
1,5-Dibenzoyl-1,3-cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibenzoyl-1,3-cyclopentadiene is an organic compound with the molecular formula C19H14O2 It is a derivative of cyclopentadiene, featuring two benzoyl groups attached at the 1 and 5 positions of the cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dibenzoyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dibenzoyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Dibenzoyl-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.
Biology: The compound’s derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism by which 1,5-dibenzoyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In catalysis, for example, the compound can form stable complexes with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, potentially disrupting key biological processes.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibenzoyl-1,3-cyclopentadiene
- 1,4-Dibenzoyl-1,3-cyclopentadiene
- 1,5-Dibenzoyl-2,3-dimethyl-1,3-cyclopentadiene
Comparison: 1,5-Dibenzoyl-1,3-cyclopentadiene is unique due to the specific positioning of the benzoyl groups, which can influence its reactivity and the types of complexes it forms. Compared to its isomers, such as 1,2-dibenzoyl-1,3-cyclopentadiene, the 1,5-isomer may exhibit different chemical and physical properties, making it suitable for distinct applications.
Eigenschaften
CAS-Nummer |
201138-71-8 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
(2-benzoylcyclopenta-2,4-dien-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18(14-8-3-1-4-9-14)16-12-7-13-17(16)19(21)15-10-5-2-6-11-15/h1-13,16H |
InChI-Schlüssel |
RWBSARGBEDGWIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C=CC=C2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



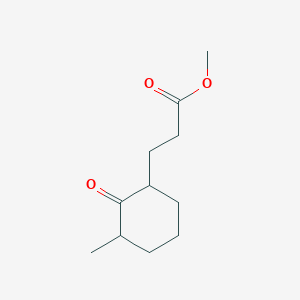


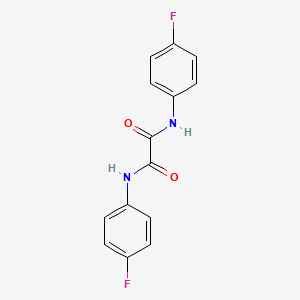
![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)





![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)
